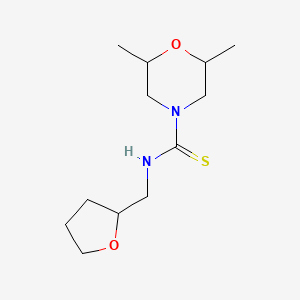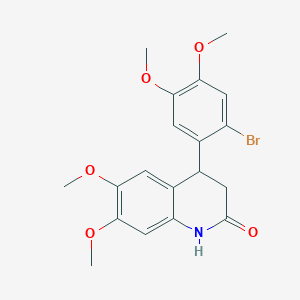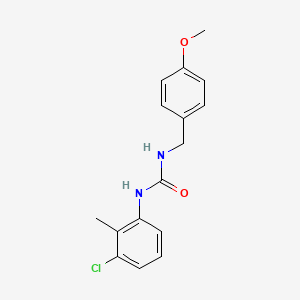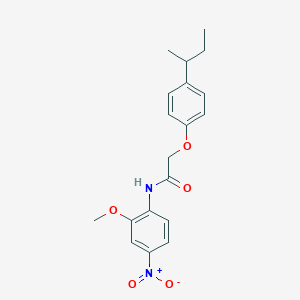
2,6-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-morpholinecarbothioamide
Descripción general
Descripción
2,6-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-morpholinecarbothioamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMF-TFM, and it has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
DMF-TFM inhibits the cystine/glutamate antiporter system xC- by binding to the transporter protein and preventing the uptake of cystine. This leads to a decrease in intracellular glutathione levels and an increase in oxidative stress, which can induce cell death.
Biochemical and Physiological Effects:
DMF-TFM has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an inhibitor of the cystine/glutamate antiporter system xC-, DMF-TFM has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMF-TFM is its selectivity for the cystine/glutamate antiporter system xC-. This allows for targeted inhibition of this system without affecting other cellular processes. However, DMF-TFM has limitations in its use as a research tool. It is relatively expensive and difficult to synthesize, which can limit its availability for use in experiments. Additionally, the compound has poor solubility in water, which can make it difficult to administer to cells or animals.
Direcciones Futuras
There are several future directions for research on DMF-TFM. One area of interest is its potential as a therapeutic agent for cancer. Inhibition of the cystine/glutamate antiporter system xC- has been shown to be effective in reducing tumor growth in preclinical models. Further research is needed to determine the efficacy and safety of DMF-TFM as a cancer treatment in humans.
Another area of research is the role of DMF-TFM in neurodegenerative diseases. DMF-TFM has been shown to have neuroprotective effects and may have potential as a treatment for diseases such as Alzheimer's and Parkinson's.
Finally, there is interest in developing new analogs of DMF-TFM with improved solubility and potency. These compounds could have applications in a wide range of scientific research areas.
Conclusion:
In conclusion, DMF-TFM is a compound with potential applications in scientific research. Its selective inhibition of the cystine/glutamate antiporter system xC- has been shown to have anti-inflammatory, neuroprotective, and anticancer effects. While there are limitations to its use as a research tool, there are several future directions for research on DMF-TFM, including its potential as a therapeutic agent for cancer and neurodegenerative diseases, and the development of new analogs with improved properties.
Aplicaciones Científicas De Investigación
DMF-TFM has been shown to have potential applications in scientific research. One of the main areas of research is its use as a selective inhibitor of the cystine/glutamate antiporter system xC-. This system is responsible for the uptake of cystine, which is essential for the synthesis of glutathione, an important antioxidant in the body. Inhibition of this system can lead to increased oxidative stress and cell death, which can be useful in cancer research.
Propiedades
IUPAC Name |
2,6-dimethyl-N-(oxolan-2-ylmethyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-9-7-14(8-10(2)16-9)12(17)13-6-11-4-3-5-15-11/h9-11H,3-8H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAFRMXCZYHJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-4-(methylthio)benzamide](/img/structure/B4119113.png)
![methyl 2-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4119121.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-{[4-(1-methyl-1-phenylethyl)phenoxy]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4119126.png)

![N-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4119141.png)

![methyl 5-methyl-2-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4119149.png)

![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4119176.png)


![N-[4-(diethylamino)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4119195.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4119210.png)
![methyl 2-[({[2-(difluoromethoxy)-4-methylphenyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4119216.png)